methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C25H20N2O5S and a molecular weight of 460.50 g/mol . This compound features a unique structure that includes a chromeno-pyrrole fused ring system, a thiazole ring, and various functional groups, making it a subject of interest in synthetic and medicinal chemistry.
Preparation Methods
The synthesis of methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multicomponent reactions. One efficient synthetic route involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions . This method allows for the practical synthesis of the compound with a broad range of substituents, and the products can be easily isolated by crystallization without the use of chromatography .
Chemical Reactions Analysis
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Scientific Research Applications
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural complexity, it may be explored for its potential pharmacological properties, including antioxidant and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromeno-pyrrole fused ring system and the thiazole ring are likely to play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
11-Chloro-2,3-dihydro-2-methyl-1H-dibenz[2,36,7]oxepino[4,5-c]pyrrol-1-one: This compound features a similar chromeno-pyrrole fused ring system but with different substituents and functional groups.
1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones: These compounds share the chromeno-pyrrole core structure but differ in the substituents attached to the rings.
The uniqueness of this compound lies in its combination of the chromeno-pyrrole fused ring system with a thiazole ring and specific substituents, which may confer distinct chemical and biological properties.
Biological Activity
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound features several notable structural elements, including a thiazole moiety and a chromeno-pyrrole framework, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Molecular Formula and Weight
- Molecular Formula : C23H21N O5S
- Molecular Weight : 423.5 g/mol
Structural Features
The compound consists of:
- A thiazole ring , known for its diverse biological activities.
- A chromeno-pyrrole structure , which has been linked to various pharmacological effects.
Anticancer Properties
Research has indicated that compounds with thiazole and chromeno-pyrrole structures exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells by inhibiting specific proteins involved in cell survival pathways.
- Case Study : A study highlighted that thiazole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death .
Antimicrobial Activity
The presence of heterocyclic rings in the structure of this compound suggests potential antimicrobial properties. Research on similar compounds has shown promising antibacterial and antifungal activities.
- Research Findings : In vitro studies revealed that certain thiazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria . The introduction of specific substituents was found to enhance this activity.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Protein Interaction : Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its anticancer efficacy .
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability in cancer cells.
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C25H20N2O5S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O5S/c1-4-14-9-11-15(12-10-14)19-18-20(28)16-7-5-6-8-17(16)32-21(18)23(29)27(19)25-26-13(2)22(33-25)24(30)31-3/h5-12,19H,4H2,1-3H3 |
InChI Key |
IAAOISAWQYGJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.